molecular formula C10H14ClN3O2 B1478589 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one CAS No. 2092283-71-9

4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one

Cat. No. B1478589
M. Wt: 243.69 g/mol
InChI Key: KLOIDFLGRHIONV-UHFFFAOYSA-N
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Description

The chemical compound ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is a versatile material used in scientific research1. Its unique properties make it suitable for various applications, including drug development and material synthesis1.



Synthesis Analysis

Unfortunately, the specific synthesis process for ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is not readily available from the search results. However, it is offered by several suppliers for research purposes234.



Molecular Structure Analysis

The molecular formula of ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is C10H14ClN3O23. However, the specific structural analysis is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ are not provided in the search results.



Physical And Chemical Properties Analysis

The molecular weight of ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is 243.69 g/mol3. Further physical and chemical properties are not provided in the search results.


Scientific Research Applications

Structural and Electronic Properties

Studies on substituted 3-tertiary-amino-6-aryl-pyridazines, including compounds structurally related to 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, have explored their crystal structures and electronic properties. These compounds have shown interesting structural features, such as the inclination of the phenyl ring and the delocalization of the piperidine nitrogen lone pair, which could influence their biological activity and interaction with biological targets (Georges et al., 1989).

Anticonvulsant Applications

The structural analysis of anticonvulsant compounds similar to the compound of interest suggests potential applications in the treatment or management of seizure disorders. The crystallographic and molecular orbital calculations provide insights into the molecular basis of their anticonvulsant activity, which could guide the development of new therapeutic agents (Georges et al., 1989).

Synthetic Chemistry and Biological Activity

Research on heterocyclic systems, including pyridazin-3-one derivatives, has led to the synthesis of compounds with anticipated biological activities. These studies have involved reactions to produce various derivatives, demonstrating the versatility of pyridazin-3-one as a scaffold for the development of pharmacologically active compounds. The structural modifications and synthetic strategies employed offer valuable insights into the design of compounds with potential applications in medicinal chemistry (Youssef et al., 2005).

Safety And Hazards

The specific safety and hazard information for ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is not provided in the search results. It is important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ are not specified in the search results. However, given its use in scientific research and potential for drug development and material synthesis1, it may have promising applications in these fields.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

5-chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c11-9-8(4-12-13-10(9)16)14-3-1-2-7(5-14)6-15/h4,7,15H,1-3,5-6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOIDFLGRHIONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C(=O)NN=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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